![molecular formula C17H16 B14319638 3-[2-(4-Methylphenyl)ethenyl]bicyclo[4.2.0]octa-1,3,5-triene CAS No. 112903-09-0](/img/structure/B14319638.png)
3-[2-(4-Methylphenyl)ethenyl]bicyclo[4.2.0]octa-1,3,5-triene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(4-Methylphenyl)ethenyl]bicyclo[420]octa-1,3,5-triene is a complex organic compound that features a bicyclic structure with a vinyl group and a methylphenyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-Methylphenyl)ethenyl]bicyclo[4.2.0]octa-1,3,5-triene can be achieved through a multi-step process. One common method involves the reaction of (2-bromovinyl)benzene with benzocyclobutene in the presence of dichlorodimethylsilane and magnesium in tetrahydrofuran (THF) at 25–30°C . This reaction sequence includes the formation of intermediate compounds, which are then further reacted to yield the final product.
Industrial Production Methods
The use of rhodium (I) complexes as catalysts in one-pot procedures starting from terminal aryl alkynes has been reported . This method involves a sequence of catalytic steps that efficiently produce the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
3-[2-(4-Methylphenyl)ethenyl]bicyclo[4.2.0]octa-1,3,5-triene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The vinyl and methylphenyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like bromine and reducing agents such as hydrogen gas. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds.
Wissenschaftliche Forschungsanwendungen
3-[2-(4-Methylphenyl)ethenyl]bicyclo[4.2.0]octa-1,3,5-triene has several scientific research applications, including:
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: Its unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the creation of photo and thermopolymerizable composites.
Wirkmechanismus
The mechanism of action of 3-[2-(4-Methylphenyl)ethenyl]bicyclo[4.2.0]octa-1,3,5-triene involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to participate in various chemical reactions, which can lead to the formation of active intermediates. These intermediates can then interact with other molecules, leading to the desired effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzocyclobutene: Shares a similar bicyclic structure but lacks the vinyl and methylphenyl groups.
4-Vinylbenzocyclobutene: Contains a vinyl group but differs in the positioning of substituents.
Bicyclo[4.2.0]octa-1,5,7-trienes: Similar bicyclic structure with different substituents.
Uniqueness
3-[2-(4-Methylphenyl)ethenyl]bicyclo[4.2.0]octa-1,3,5-triene is unique due to its specific combination of a vinyl group and a methylphenyl substituent, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for various applications in scientific research and industry.
Eigenschaften
CAS-Nummer |
112903-09-0 |
|---|---|
Molekularformel |
C17H16 |
Molekulargewicht |
220.31 g/mol |
IUPAC-Name |
3-[2-(4-methylphenyl)ethenyl]bicyclo[4.2.0]octa-1(6),2,4-triene |
InChI |
InChI=1S/C17H16/c1-13-2-4-14(5-3-13)6-7-15-8-9-16-10-11-17(16)12-15/h2-9,12H,10-11H2,1H3 |
InChI-Schlüssel |
MRUZLLQCXSUJPJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C=CC2=CC3=C(CC3)C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


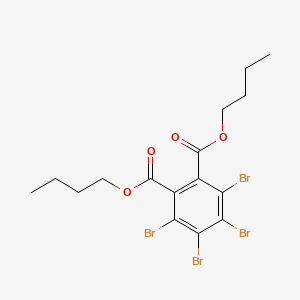
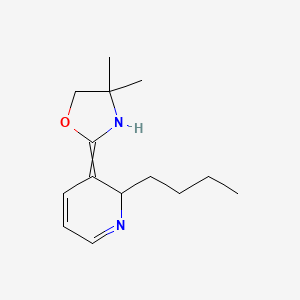

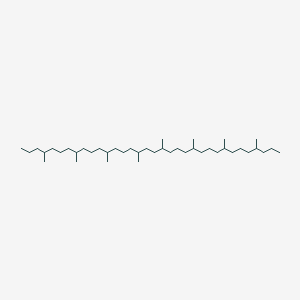
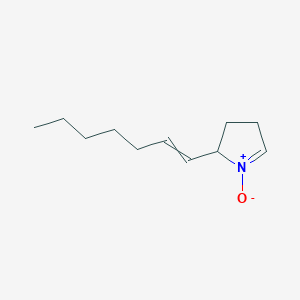
![6-Oxabicyclo[3.2.1]oct-3-ene](/img/structure/B14319588.png)
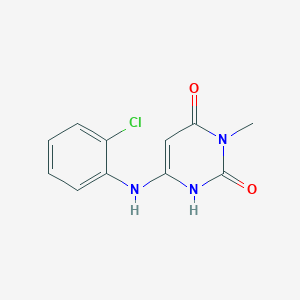
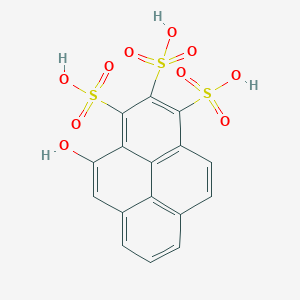
![Piperazine, 1-[(4-oxo-4H-1-benzopyran-2-yl)carbonyl]-4-(phenylmethyl)-](/img/structure/B14319599.png)
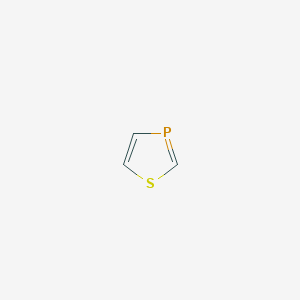

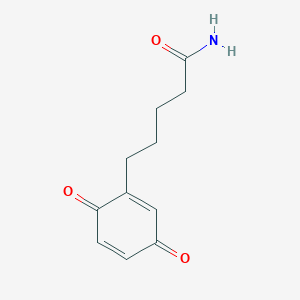
![4-[(4-Methylphenyl)sulfanyl]benzonitrile](/img/structure/B14319626.png)
![6H-[1]Benzopyrano[4,3-b]quinolin-6-one, 9-chloro-](/img/structure/B14319630.png)
